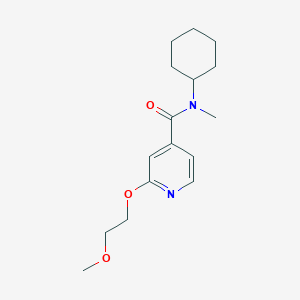

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylisonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Cyclohexenone and Cyclopentenone Derivatives : Research on cyclohexenone and cyclopentenone derivatives, produced by an endophytic fungus from unpolished rice, shows their antimicrobial and phytotoxic activities. These compounds, including cyclohexenone derivatives with methoxy groups, highlight the potential of natural and synthetically modified cyclohexyl compounds for developing new antimicrobial agents (Shiono et al., 2005).

Ammonium Ionic Liquids with Cyclohexyl Substituent : A study on the synthesis and properties of ammonium ionic liquids, including those with cyclohexyl substituents, explored their application in dissolving cellulose. This research underscores the relevance of cyclohexyl-containing compounds in material science, particularly for cellulose solubility and potential applications in biodegradable materials and green chemistry (Pernak et al., 2012).

Bioactivity and Biomedical Applications

Antifungal and Antibacterial Activities : Compounds from the mangrove endophytic fungus Alternaria sp., including new cyclohexenone derivatives, exhibited potent antifungal and antibacterial activities. These findings demonstrate the pharmaceutical potential of cyclohexenone derivatives, which may inform the development of new drugs and bioactive agents (Wang et al., 2015).

Lead Optimization for Breast Cancer : The study on 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides against the HER-2 overexpressed breast cancer cell line highlights the application of cyclohexyl derivatives in cancer research. The optimization of these compounds for targeting specific cancer cell lines indicates the therapeutic potential of structurally related compounds (Bhat et al., 2015).

Catalysis and Chemical Transformations

- Dearomatizing Spirocyclization : A study on the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, leading to spirocyclic piperidines, showcases the synthetic utility of compounds related to the query chemical. Such transformations are crucial for the development of biologically active molecules and highlight the synthetic versatility of isonicotinamide derivatives (Arnott et al., 2008).

特性

IUPAC Name |

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h8-9,12,14H,3-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJADZIWEWMZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(2-methoxyethoxy)-N-methylisonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)

![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)

![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)